molecular formula C14H12F3NO2S B15365198 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B15365198
M. Wt: 315.31 g/mol
InChI Key: SHPCSAARKROBOH-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is a complex organic compound characterized by its thiazole ring, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

  • Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Hydrolysis can be achieved using aqueous acid or base.

Major Products Formed:

  • Oxidation: Thiazole-5-sulfoxide or thiazole-5-sulfone.

  • Reduction: Trifluoromethyl alcohol.

  • Substitution: 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It can be used as a probe to study biological systems, especially in understanding the role of trifluoromethyl groups in biological interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The trifluoromethyl group can enhance binding affinity and metabolic stability, making the compound more effective.

Comparison with Similar Compounds

  • 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid: Lacks the ethyl ester group.

  • 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

  • 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid butyl ester: Similar structure but with a butyl ester instead of an ethyl ester.

Uniqueness: The presence of the ethyl ester group in 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester provides unique chemical properties, such as increased solubility in organic solvents and potential for further chemical modifications.

Properties

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

ethyl 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)12-11(18-8(2)21-12)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3

InChI Key

SHPCSAARKROBOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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